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Compound of Interest |

Compound Name: 2-Chloro-4,7-dimethylquinoline
CAS No.: 88499-92-7
Cat. No.: B1587218
- 7

Core Scaffold for Antimalarial and Kinase Inhibitor
Development
Executive Summary

2-Chloro-4,7-dimethylquinoline (C11H10CIN) is a substituted quinoline derivative
characterized by a reactive chlorine atom at the C2 position and methyl groups at C4 and C7. It
serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly 4-
aminoquinoline antimalarials (analogous to chloroquine) and tyrosine kinase inhibitors. Its C2-
chlorine functionality allows for facile nucleophilic aromatic substitution (

), making it a versatile electrophile for library generation in drug discovery.

Physicochemical Properties

The following data aggregates calculated and experimental values. Due to the specific
substitution pattern, this compound exhibits higher lipophilicity than the parent 2-
chloroquinoline.

Table 1: Core Physical Data
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Property Value | Description Note
IUPAC Name 2-Chloro-4,7-dimethylquinoline
CAS Number 88499-92-7
Molecular Formula C11H10CIN
Molecular Weight 191.66 g/mol
Off-white to pale yellow
Appearance _ .
crystalline solid
) Experimental values for
] ] 68—72 °C (Predicted range o
Melting Point specific isomers vary; 2-Cl-4-
based on homologs) ]
Me is 55-58°C [1]
Soluble in DCM, CHCls,
Solubility EtOAc, DMSO.[1] Insoluble in Lipophilic scaffold
water.
High membrane permeability
LogP (Calc) ~3.9 )
predicted [2]
H-Bond Donors 0

H-Bond Acceptors

1 (Quinoline Nitrogen)

Structural Identification (Spectroscopic Signhatures)

Researchers should validate the identity of synthesized batches using these diagnostic signals:

e 1H NMR (CDCls, 400 MHz):

o

o

o

o

2.65 ppm (s, 3H): C4-Methyl group (deshielded by aromatic ring current).
2.50 ppm (s, 3H): C7-Methyl group.
7.20-7.30 ppm (s, 1H): C3-H (Diagnostic singlet; confirms 2,4-substitution pattern).

Aromatic Region: Distinct coupling pattern for C5, C6, and C8 protons (ABX or similar

system depending on resolution).
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e Mass Spectrometry (GC-MS/LC-MS):
o Molecular lon (
): 191.[2]
o Isotope Pattern: Distinct 3:1 ratio at

191/193, confirming the presence of a single Chlorine atom.

Synthesis & Production Logic

The synthesis of 2-Chloro-4,7-dimethylquinoline typically proceeds via the Vilsmeier-Haack
type chlorination of its lactam precursor, 4,7-dimethylquinolin-2(1H)-one. The precursor is
constructed via the Knorr Quinoline Synthesis.

Reaction Pathway Diagram

The following diagram illustrates the transformation from raw aniline to the final chlorinated
scaffold.

3-Methylaniline Condensation

B 110°C] - P
(m-Toluidine) ( ) Knorr Cyclization Chlorination

Acetoacetanilide (H2S04, 90°C) > 4,7-Dimethylquinolin-2(1H)-one (POCI3, Reflux) > 2-Chloro-4,7-dimethylquinoline
/ Intermediate (Tautomer: 2-Hydroxy) (Target Scaffold)

Ethyl Acetoacetate

Click to download full resolution via product page

Figure 1: Synthetic route from m-toluidine to 2-chloro-4,7-dimethylquinoline via Knorr
cyclization and POCIs chlorination.[3][4][5]

Detailed Experimental Protocol

Objective: Conversion of 4,7-dimethylquinolin-2(1H)-one to 2-chloro-4,7-dimethylquinoline.
Reagents:

e 4,7-Dimethylquinolin-2(1H)-one (1.0 eq)
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e Phosphorus Oxychloride (
) (5.0-10.0 eq)
o Optional: Catalytic DMF (facilitates Vilsmeier-Haack intermediate formation)
Step-by-Step Methodology:
e Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, place 4,7-dimethylquinolin-2(1H)-one.
e Addition: Carefully add

(neat) to the flask. Caution:
is corrosive and reacts violently with moisture.

o Reflux: Heat the mixture to reflux (approx. 105-110°C) for 2—4 hours.

o Causality: The reaction is driven by the formation of a dichlorophosphate intermediate
which acts as a leaving group, allowing chloride attack at the C2 position.

e Monitoring (Self-Validating Step): Monitor via TLC (Solvent: 20% EtOAc/Hexane). The
starting lactam is often highly fluorescent and polar; the product will be less polar (higher

) and less fluorescent. Completion is defined by the total disappearance of the baseline/low-
lactam spot.

e Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto
crushed ice with vigorous stirring.

o Critical: Maintain temperature <20°C to prevent hydrolysis of the product back to the
guinolone.

o Workup: Neutralize the aqueous slurry with

or

to pH ~8. Extract with Dichloromethane (
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, 3X).
 Purification: Dry organic layers over anhydrous

, filter, and concentrate. Recrystallize from ethanol or purify via silica gel flash
chromatography if necessary.

Applications in Drug Development

The 2-chloro-4,7-dimethylquinoline scaffold acts as a "privileged structure” in medicinal
chemistry due to its ability to mimic the adenine ring of ATP (in kinase inhibitors) or intercalate
DNA (in antiparasitics).

Antimalarial Research

Similar to Chloroquine, the 7-position substitution is critical for inhibiting hemozoin formation in
Plasmodium falciparum. The 2-chloro group is readily displaced by diamines (e.g., 1,4-
diaminopentane) to generate novel resistance-breaking antimalarials [3].

Kinase Inhibition

The quinoline nitrogen and the C2-substituent can form hydrogen bonds with the hinge region
of kinase enzymes. The 4,7-dimethyl pattern provides unique steric bulk that can improve
selectivity against specific kinases (e.g., EGFR, VEGFR) compared to unsubstituted quinolines

[4]

Non-Linear Optical (NLO) Materials

Recent studies indicate that derivatives of 2-chloro-4,7-dimethylquinoline serve as
precursors for triazino-quinoline structures, which exhibit significant non-linear optical
properties suitable for OLED technology [5].[6]

Safety & Handling

e Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). It may be harmful if
swallowed.[5]

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C2-Cl bond
is relatively stable but can hydrolyze under prolonged exposure to acidic moisture.
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» Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 2-Chloro-4,7-dimethylquinoline].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1587218#2-chloro-4-7-dimethylquinoline-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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